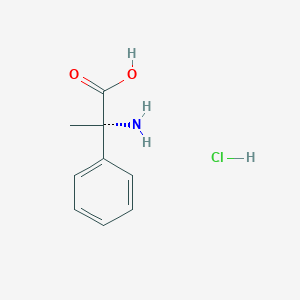

(S)-2-amino-2-phenylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in organic chemistry and biochemistry due to its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as benzaldehyde.

Strecker Synthesis: The precursor undergoes Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate.

Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield (S)-2-amino-2-phenylpropanoic acid.

Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Strecker synthesis followed by hydrolysis and salt formation. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-amino-2-phenylpropanoic acid hydrochloride serves as a chiral building block in organic synthesis. It is essential for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in drug development.

Biochemistry

In biochemical research, this compound is utilized to study protein interactions and enzyme activity . It aids in understanding metabolic pathways and cellular functions, providing insights into how amino acids influence biological processes.

Medicine

The compound has been investigated for potential therapeutic applications:

- Neurological Disorders: Its structural similarity to neurotransmitters makes it a candidate for drug development targeting conditions such as depression and anxiety.

- Immunomodulation: Studies indicate that this compound may exhibit immunosuppressive effects, making it relevant in organ transplantation research.

Neuroscience

Research in neuroscience highlights its role in studying neurotransmitter systems. The compound contributes to understanding synaptic transmission mechanisms and exploring potential treatments for mental health disorders .

Analytical Chemistry

In analytical chemistry, this compound is employed to quantify amino acids in biological samples. This application is vital for nutritional studies and clinical diagnostics .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-2-amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-amino-2-phenylpropanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.

Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.

Uniqueness

(S)-2-amino-2-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and its ability to form stable hydrochloride salts, enhancing its solubility and making it more versatile for various applications.

Biologische Aktivität

(S)-2-amino-2-phenylpropanoic acid hydrochloride, commonly known as phenylalanine, is an essential amino acid that plays a critical role in various biological processes. This compound is not only a building block for proteins but also serves as a precursor for several neurotransmitters and hormones. Understanding its biological activity is crucial for its applications in nutrition, pharmacology, and therapeutic interventions.

- Molecular Formula : C9H11NO2·HCl

- Molecular Weight : 195.65 g/mol

- IUPAC Name : (S)-2-amino-2-phenylpropanoic acid

(S)-2-amino-2-phenylpropanoic acid exerts its biological effects through various mechanisms:

- Neurotransmitter Precursor : It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, influencing mood and cognitive functions.

- Protein Synthesis : As an amino acid, it is integral to protein synthesis, impacting muscle growth and repair.

- Metabolic Pathways : It participates in metabolic pathways that regulate energy production and fat metabolism.

1. Neuroprotective Effects

Research indicates that phenylalanine has neuroprotective properties. It promotes the synthesis of catecholamines, which are vital for neuronal function. A study demonstrated that supplementation with phenylalanine improved cognitive performance in individuals with cognitive decline .

2. Antimicrobial Activity

Phenylalanine derivatives have shown potential antimicrobial activity against various bacterial strains. For instance, certain synthesized derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Properties

Phenylalanine has been linked to anti-inflammatory effects through its role in modulating cytokine production. This activity may contribute to its therapeutic potential in inflammatory diseases .

Case Study 1: Cognitive Enhancement

A double-blind placebo-controlled trial investigated the effects of phenylalanine supplementation on cognitive function in elderly participants. Results indicated that those receiving phenylalanine showed improved memory recall and attention compared to the placebo group .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of phenylalanine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Research Findings Summary

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.